molecular formula C13H14Cl3NO5 B14387003 O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine CAS No. 88050-11-7

O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine

Cat. No.: B14387003
CAS No.: 88050-11-7
M. Wt: 370.6 g/mol
InChI Key: LDEMOFLNZXHKAY-JTQLQIEISA-N
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Description

O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is a chemical compound that features a benzyl group, a trichloroethoxycarbonyl group, and an L-serine backbone. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine typically involves the reaction of L-serine with 2,2,2-trichloroethoxycarbonyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide. The reaction is carried out at ambient temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Benzyl halides

Scientific Research Applications

O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The trichloroethoxycarbonyl group can be removed using zinc in the presence of acetic acid, leading to the regeneration of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine is unique due to its combination of a benzyl group and a trichloroethoxycarbonyl group, providing both stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Properties

CAS No.

88050-11-7

Molecular Formula

C13H14Cl3NO5

Molecular Weight

370.6 g/mol

IUPAC Name

(2S)-3-phenylmethoxy-2-(2,2,2-trichloroethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14Cl3NO5/c14-13(15,16)8-22-12(20)17-10(11(18)19)7-21-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

LDEMOFLNZXHKAY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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